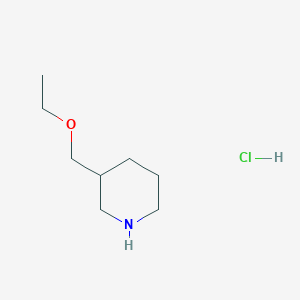

3-(Ethoxymethyl)piperidine hydrochloride

描述

Contextual Significance of Substituted Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the architecture of a vast array of biologically active compounds. google.com Its derivatives are integral to the design of numerous pharmaceuticals and are found in many natural alkaloids. google.comnih.gov The significance of the substituted piperidine scaffold can be attributed to several key features that make it a "privileged" structure in medicinal chemistry.

Substituted piperidines offer a three-dimensional geometry that allows for precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets such as enzymes and receptors. nih.gov This 3D structure, combined with a limited number of rotatable bonds, provides a degree of conformational rigidity that can lead to higher binding affinities and selectivities. nih.gov The introduction of various substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, polarity, and basicity. nih.gov These modifications are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.

The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where its derivatives have found application. These include, but are not limited to, analgesics, antipsychotics, antihistamines, and anticancer agents. dtic.miltcichemicals.com The ability to introduce chirality at the substitution centers of the piperidine ring further expands the chemical space that can be explored, often leading to stereoisomers with distinct pharmacological profiles. google.com

Below is an interactive data table summarizing the therapeutic applications of some well-known piperidine-containing drugs.

| Drug Name | Therapeutic Class | Key Structural Feature |

| Ropivacaine | Anesthetic | Substituted piperidine ring |

| Loratadine | Antihistamine | Fused piperidine ring system |

| Donepezil | Alzheimer's Treatment | N-benzylpiperidine moiety |

| Fentanyl | Opioid Analgesic | 4-anilidopiperidine core |

Academic Relevance of the Ethoxymethyl Moiety within Heterocyclic Systems

The ethoxymethyl group (-CH₂OCH₂CH₃) is a functional moiety that, when incorporated into heterocyclic systems like piperidine, can significantly influence the molecule's properties and interactions. This group is essentially an ether linkage, which is a common feature in many bioactive molecules. The academic relevance of the ethoxymethyl moiety stems from its ability to modulate several key parameters of a parent compound.

Ether linkages, such as the one in the ethoxymethyl group, can impact a molecule's lipophilicity, which in turn affects its ability to cross biological membranes. google.com The oxygen atom in the ether can also act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. google.com The introduction of an ethoxymethyl group can also influence the metabolic stability of a compound by altering its susceptibility to enzymatic degradation.

Furthermore, the ethoxymethyl group can serve as a flexible linker or spacer within a molecule, allowing for optimal positioning of other functional groups for interaction with a target. Its size and conformational flexibility can be advantageous in exploring the binding pockets of enzymes and receptors. While not as extensively studied as other functional groups, the strategic placement of alkoxy groups like ethoxymethyl on a heterocyclic scaffold is a recognized strategy in medicinal chemistry for lead optimization.

The table below outlines the general physicochemical contributions of ether and alkyl groups, which constitute the ethoxymethyl moiety.

| Functional Group Component | Potential Physicochemical Influence |

| Ether Oxygen | Hydrogen bond acceptor, influences polarity and solubility |

| Ethyl Group | Increases lipophilicity, can engage in van der Waals interactions |

Structure

2D Structure

属性

IUPAC Name |

3-(ethoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-2-10-7-8-4-3-5-9-6-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZVFOCXALLSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589371 | |

| Record name | 3-(Ethoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956324-36-0 | |

| Record name | 3-(Ethoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxymethyl Piperidine Hydrochloride and Its Analogues

De Novo Synthesis Strategies for the Piperidine (B6355638) Core

De novo synthesis provides a versatile platform for constructing the piperidine skeleton with desired substitution patterns from acyclic starting materials. These methods involve the formation of the heterocyclic ring through various cyclization strategies.

Alkylation and Cyclization Pathways for 3-Substituted Piperidines

One of the fundamental approaches to constructing the piperidine ring is through intramolecular cyclization, which involves the formation of a new carbon-nitrogen bond to close the ring. These methods often utilize bifunctional acyclic precursors containing both a nucleophilic amine and an electrophilic center, separated by a suitable carbon chain.

Intramolecular nucleophilic substitution is a common strategy. For instance, a primary amine can displace a leaving group, such as a halide or a tosylate, at the δ-position of a carbon chain to form the six-membered piperidine ring. The synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives has been described starting from L-glutamic acid. This multi-step route involves the reduction of a diester to a diol, which is then converted to a ditosylate. Subsequent reaction with different amines leads to the formation of various substituted piperidines.

Reductive Cyclization and Amination Approaches

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a key step in the synthesis of polyhydroxypiperidine iminosugars. consensus.app This approach can be applied in an intramolecular fashion to construct the piperidine ring. Typically, a precursor containing both an amine and a carbonyl group (aldehyde or ketone) at appropriate positions is used. The intramolecular reaction between the amine and the carbonyl group forms a cyclic iminium ion intermediate, which is then reduced in situ to yield the piperidine.

Diastereoselective reductive cyclization of amino acetals, prepared through the nitro-Mannich reaction, has been employed to control the stereochemistry of the resulting piperidines. nih.gov Another approach involves a one-pot cyclization/reduction cascade of halogenated amides, where amide activation is followed by reduction and subsequent intramolecular nucleophilic substitution to form the piperidine ring. nih.gov Electrosynthesis offers a greener alternative, with piperidine derivatives being synthesized through the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. beilstein-journals.orgnih.govresearchgate.net

Multicomponent Reactions in Piperidine Formation

Multicomponent reactions (MCRs) have emerged as highly efficient tools for the synthesis of complex molecular scaffolds like piperidines in a single step from three or more starting materials. taylorfrancis.comnih.gov These reactions offer significant advantages in terms of atom economy, step economy, and the ability to generate diverse libraries of compounds.

The Mannich reaction is a classic example of an MCR that can be used to synthesize piperidine derivatives. mdpi.com In this reaction, an amine, a non-enolizable carbonyl compound, and an enolizable carbonyl compound react to form a β-amino carbonyl compound, which can be a precursor to piperidines. Another important class of MCRs are the isocyanide-based multicomponent reactions (IMCRs), which have been widely employed in the synthesis of active pharmaceutical ingredients. mdpi.com The Petasis borono-Mannich reaction, a multicomponent condensation of aldehydes, amines, and boronic acids, provides a route to chiral amines which can be precursors for chiral piperidines. acs.org

| Reaction Type | Reactants | Key Features |

| Mannich Reaction | Amine, Non-enolizable carbonyl, Enolizable carbonyl | Forms β-amino carbonyl compounds |

| Isocyanide-Based MCRs | Isocyanide, other components | High diversity, widely used in drug discovery |

| Petasis Borono-Mannich | Aldehyde, Amine, Boronic acid | Access to chiral amines |

Stereoselective and Asymmetric Synthesis of Chiral Piperidines

The development of stereoselective and asymmetric methods for the synthesis of chiral piperidines is of great importance due to their prevalence in biologically active molecules. nih.gov These methods aim to control the three-dimensional arrangement of atoms in the piperidine ring.

One strategy involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Another powerful approach is the use of chiral catalysts in asymmetric reactions. For example, rhodium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture as the hydrogen source can produce chiral piperidine derivatives. dicp.ac.cn A chemo-enzymatic approach has also been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. nih.gov This method utilizes an amine oxidase/ene imine reductase cascade. nih.gov Furthermore, an enantioselective δ C-H cyanation of acyclic amines, enabled by a chiral copper catalyst, can be used to produce enantioenriched δ-amino nitriles, which are precursors to a variety of chiral piperidines. nih.gov

Functional Group Interconversions and Precursor Transformations

An alternative to de novo synthesis is the modification of pre-existing heterocyclic rings, most notably the hydrogenation of pyridine (B92270) derivatives to form the corresponding piperidines. This approach is attractive due to the wide availability of substituted pyridines.

Hydrogenation of Pyridine Derivatives to Piperidines

The catalytic hydrogenation of pyridines is a direct and widely used method for the synthesis of piperidines. researchgate.net This reaction involves the addition of hydrogen across the double bonds of the aromatic pyridine ring, resulting in the saturated piperidine ring. The process typically requires a metal catalyst and can be carried out under various conditions of temperature and pressure.

A variety of catalysts have been investigated for this transformation, including platinum, palladium, rhodium, ruthenium, and nickel. asianpubs.org For instance, platinum(IV) oxide (PtO2), also known as Adams' catalyst, has been used for the catalytic hydrogenation of substituted pyridines under 50 to 70 bar of hydrogen pressure in glacial acetic acid at room temperature. asianpubs.org Bimetallic catalysts have also shown high activity and selectivity for the hydrogenation of pyridine to piperidine under mild conditions. abo.fi More recently, an iridium(III)-catalyzed ionic hydrogenation of pyridines has been developed, which is tolerant of a broad range of functional groups and can be performed at low catalyst loadings. chemrxiv.org This method provides the resulting piperidines as easily isolable and stable piperidinium (B107235) salts. chemrxiv.org

| Catalyst | Conditions | Key Features |

| Platinum(IV) oxide (PtO2) | 50-70 bar H2, glacial acetic acid, room temp. | Effective for various substituted pyridines. asianpubs.org |

| Bimetallic Catalysts | 70 atm H2, 60°C | High conversion and selectivity. abo.fi |

| Iridium(III) Catalyst | Low catalyst loading | Tolerant of sensitive functional groups. chemrxiv.org |

Ring Expansion and Contraction Strategies (e.g., from Pyrrolidines)

The synthesis of the piperidine core structure can be achieved through various strategic approaches, including the modification of existing ring systems. Ring expansion and contraction methodologies represent powerful tools for constructing substituted piperidines from other cyclic precursors like pyrrolidines or by altering larger heterocycles.

Ring expansion strategies often involve the transformation of a smaller ring, such as a pyrrolidine (B122466) or azetidine, into the six-membered piperidine system. For instance, the four-membered ring in bicyclic azetidiniums can be efficiently expanded to form five-, six-, seven-, or eight-membered nitrogen-containing heterocycles, including piperidines. researchgate.net This transformation is typically induced by either internal or external nucleophiles that trigger the ring-opening and subsequent re-cyclization to a larger ring structure. researchgate.net While a direct synthesis of 3-(ethoxymethyl)piperidine (B2587843) from a pyrrolidine precursor via a one-carbon ring expansion is conceptually feasible, broader strategies like two-carbon homologations are also explored in synthetic chemistry. chemrxiv.org

Conversely, ring contraction of larger structures can also yield piperidine scaffolds. An oxidative rearrangement approach has been developed for the ring contraction of N-H piperidines to form pyrrolidines, demonstrating the chemical feasibility of interconverting these ring systems. researchgate.net A related strategy for accessing the piperidine skeleton involves the dearomatization and subsequent functionalization of pyridine precursors. For example, a photo-promoted reaction of pyridines with silylborane can lead to a ring contraction, affording highly functionalized pyrrolidine derivatives which serve as versatile building blocks. nih.gov These general methodologies form a part of the synthetic chemist's toolkit for accessing complex piperidine structures. researchgate.netbeilstein-journals.org

Derivatization and Scaffold Functionalization of 3-(Ethoxymethyl)piperidine

The 3-(ethoxymethyl)piperidine scaffold is a valuable building block in medicinal chemistry and organic synthesis. chemrxiv.org Its structure features a secondary amine, a chiral center at the 3-position, and an ether functionality, all of which provide opportunities for chemical modification. Functionalization of this scaffold allows for the systematic exploration of chemical space to create libraries of novel compounds with potential biological activities. researchgate.netwhiterose.ac.uk The derivatization can be targeted at the nitrogen atom of the piperidine ring or at the ethoxymethyl side chain.

N-Substitution Reactions (Alkylation, Acylation)

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes substitution reactions, most commonly alkylation and acylation, to yield N-substituted derivatives.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by reacting 3-(ethoxymethyl)piperidine with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base. The base, such as potassium carbonate or triethylamine, neutralizes the hydrogen halide formed during the reaction, driving it to completion. researchgate.net To favor mono-alkylation and prevent the formation of a quaternary ammonium (B1175870) salt, the alkylating agent can be added slowly to an excess of the piperidine. researchgate.net This method allows for the introduction of a wide variety of substituents, from simple methyl groups to more complex benzyl (B1604629) or functionalized alkyl chains. odu.eduresearchgate.netnih.gov

| Alkylating Agent | Typical Base/Solvent | N-Alkylated Product Structure |

| Methyl iodide (CH₃I) | K₂CO₃ / Acetonitrile | 1-Methyl-3-(ethoxymethyl)piperidine |

| Ethyl bromide (CH₃CH₂Br) | K₂CO₃ / DMF | 1-Ethyl-3-(ethoxymethyl)piperidine |

| Benzyl bromide (BnBr) | Et₃N / Dichloromethane | 1-Benzyl-3-(ethoxymethyl)piperidine |

N-Acylation: This process introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. N-acylation is a fundamental transformation often used to install protecting groups or to synthesize bioactive molecules. orientjchem.org The reaction is commonly carried out using acylating agents like acyl chlorides or anhydrides. In many cases, the reaction proceeds efficiently at room temperature without the need for a catalyst, particularly when using a reactive agent like acetic anhydride (B1165640). orientjchem.org This method provides access to a diverse range of N-acylpiperidine derivatives. organic-chemistry.org

| Acylating Agent | Typical Conditions | N-Acylated Product Structure |

| Acetyl chloride (CH₃COCl) | Pyridine / Dichloromethane | 1-Acetyl-3-(ethoxymethyl)piperidine |

| Acetic anhydride ((CH₃CO)₂O) | Neat, Room Temperature | 1-Acetyl-3-(ethoxymethyl)piperidine |

| Benzoyl chloride (PhCOCl) | 10% NaOH (aq) / Dichloromethane | 1-Benzoyl-3-(ethoxymethyl)piperidine |

Chiral Resolution and Derivatization Techniques

3-(Ethoxymethyl)piperidine possesses a stereocenter at the C3 position, meaning it exists as a racemic mixture of two enantiomers. For many applications, particularly in pharmaceuticals, it is essential to isolate or synthesize a single enantiomer. Chiral resolution is the process of separating these enantiomers. wikipedia.org

One of the most common methods for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base. google.comgoogleapis.com

| Resolution Technique | Description | Common Reagents/Catalysts |

| Diastereomeric Salt Formation | The racemic amine is reacted with a chiral acid to form diastereomeric salts, which are then separated by crystallization. wikipedia.org | (+)-Tartaric acid, (S)-(+)-Camphorsulfonic acid, Dibenzoyl-L-tartaric acid. google.com |

| Kinetic Resolution | The enantiomers in the racemic mixture react at different rates with a chiral catalyst or reagent. This allows for the separation of the unreacted, slower-reacting enantiomer from the derivatized, faster-reacting one. nih.gov | Chiral hydroxamic acids with N-heterocyclic carbene (NHC) catalysts for enantioselective acylation. nih.govwhiterose.ac.uk |

Another powerful method is kinetic resolution, where one enantiomer reacts faster than the other with a chiral reagent or catalyst. nih.govwhiterose.ac.uk For example, enantioselective acylation can be used to resolve disubstituted piperidines. In this process, a chiral catalyst selectively facilitates the acylation of one enantiomer, leaving the other enantiomer largely unreacted and allowing for their separation. nih.gov

Introduction of Diverse Chemical Functionalities

Beyond N-substitution, the 3-(ethoxymethyl)piperidine scaffold can be further modified to introduce a wide array of chemical functionalities, enhancing its utility as a molecular building block. A key strategy involves the chemical manipulation of the ethoxymethyl side chain.

The ethyl ether can be cleaved using standard reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), to unmask the primary alcohol, yielding 3-(hydroxymethyl)piperidine. This alcohol is a highly versatile intermediate that can undergo a variety of subsequent transformations. nih.gov

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated to introduce different ether functionalities or acylated to form various esters, allowing for fine-tuning of the molecule's properties.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) or further to a carboxylic acid with stronger oxidants (e.g., KMnO₄, Jones reagent). These new functional groups open up a vast number of subsequent chemical reactions, including reductive amination, Wittig reactions, or amide bond formations.

This multi-step functionalization strategy significantly expands the chemical diversity that can be generated from the initial 3-(ethoxymethyl)piperidine scaffold.

| Starting Material | Transformation | Reagent Example | Product Functional Group |

| 3-(Ethoxymethyl)piperidine | Ether Cleavage | Boron tribromide (BBr₃) | Primary Alcohol |

| 3-(Hydroxymethyl)piperidine | Oxidation | Dess-Martin periodinane | Aldehyde |

| 3-(Hydroxymethyl)piperidine | Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid |

| 3-(Hydroxymethyl)piperidine | O-Acylation | Benzoyl chloride | Ester |

Advanced Spectroscopic and Structural Elucidation of 3-(Ethoxymethyl)piperidine Hydrochloride

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed, publicly available experimental data for the advanced spectroscopic and structural elucidation of this compound is not available. Scholarly articles and reference materials containing specific ¹H NMR, ¹³C NMR, 2D NMR, Infrared, Raman, mass spectrometry, or X-ray crystallography data for this particular compound could not be located.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as requested for the specified outline. The generation of such an article would require access to primary research data that has not been published in the accessible scientific domain.

Advanced Spectroscopic and Structural Elucidation of 3 Ethoxymethyl Piperidine Hydrochloride

Solid-State Structural Analysis via X-ray Crystallography

Conformational Analysis in the Crystalline State

The three-dimensional structure of 3-(Ethoxymethyl)piperidine (B2587843) hydrochloride in the solid state is dictated by the inherent conformational preferences of the piperidine (B6355638) ring and the influence of intermolecular forces within the crystal lattice. While specific crystallographic data for this exact compound is not publicly available, a detailed conformational analysis can be constructed based on the well-established principles of substituted piperidinium (B107235) salts. nih.gov

The piperidine ring is known to overwhelmingly adopt a chair conformation, as this arrangement minimizes both angular and torsional strain. researchgate.netnih.govresearchgate.net In the hydrochloride salt, the nitrogen atom is protonated, forming a piperidinium cation. This cation maintains the stable chair geometry. The ethoxymethyl substituent at the C3 position can, in principle, occupy either an axial or an equatorial position. However, to minimize steric hindrance with the other ring atoms, the bulkier ethoxymethyl group is expected to strongly prefer the equatorial orientation. This is the thermodynamically most stable conformation.

The expected conformational features are summarized in the table below.

| Feature | Expected Characteristic | Rationale |

| Piperidine Ring Conformation | Chair | Minimizes torsional and angle strain, representing the lowest energy state. |

| Substituent Orientation | Equatorial | The ethoxymethyl group at C3 occupies the equatorial position to minimize 1,3-diaxial steric interactions. |

| Primary Intermolecular Force | N-H+···Cl- Hydrogen Bond | Strong electrostatic attraction between the piperidinium cation and the chloride anion, crucial for crystal lattice formation. |

| Molecular Packing | Ordered 3D Lattice | Stabilized by a network of hydrogen bonds and other van der Waals forces. |

Chiroptical Properties and Absolute Configuration Determination

The presence of a stereocenter at the C3 position of the piperidine ring means that 3-(Ethoxymethyl)piperidine hydrochloride is a chiral molecule, existing as a pair of enantiomers, (R) and (S). These enantiomers are non-superimposable mirror images and interact with plane-polarized light in opposite ways. The determination of the absolute configuration of a specific enantiomer is a critical task, for which chiroptical spectroscopy provides a powerful, non-destructive solution. americanlaboratory.com

Vibrational circular dichroism (VCD) has emerged as a highly reliable method for the unambiguous assignment of the absolute configuration of chiral molecules in solution. acs.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. americanlaboratory.com The resulting VCD spectrum provides a unique fingerprint that is exquisitely sensitive to the molecule's three-dimensional structure, including its absolute stereochemistry. americanlaboratory.com

The process of determining the absolute configuration using VCD involves a synergistic approach combining experimental measurement and theoretical calculation. americanlaboratory.com An experimental VCD spectrum is recorded for an enantiomerically pure sample of this compound. Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for one of the enantiomers, for instance, the (R)-configuration. americanlaboratory.com The conformational flexibility of the molecule is considered by calculating the spectra for all low-energy conformers and generating a final, Boltzmann-weighted theoretical spectrum.

The absolute configuration is assigned by comparing the experimental VCD spectrum with the calculated one. A direct match in the pattern of positive and negative bands (Cotton effects) between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms that the sample has the (R)-configuration. If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the sample is confidently assigned the (S)-configuration. This robust comparison provides a definitive determination of the absolute stereochemistry of the molecule. americanlaboratory.com

The general methodology for this determination is outlined in the following table.

| Step | Procedure | Purpose |

| 1. Experimental Measurement | Record the VCD and infrared absorption spectra of an enantiopure sample in a suitable solvent (e.g., CDCl3). | To obtain the experimental chiroptical fingerprint of the molecule. |

| 2. Computational Modeling | Perform a conformational search and geometry optimization for one enantiomer (e.g., (R)-isomer) using quantum mechanics (DFT). | To identify all stable, low-energy conformers of the molecule. |

| 3. Spectral Calculation | Calculate the theoretical VCD and IR spectra for each stable conformer. | To predict the chiroptical properties based on first principles. |

| 4. Boltzmann Averaging | Generate a final theoretical spectrum by averaging the spectra of individual conformers, weighted by their calculated relative free energies (Boltzmann distribution). | To create a theoretical spectrum that represents the conformational ensemble in solution. |

| 5. Comparison and Assignment | Compare the experimental VCD spectrum with the final Boltzmann-averaged theoretical spectrum. | To assign the absolute configuration (R or S) based on the agreement between the measured and calculated data. americanlaboratory.com |

Computational and Theoretical Investigations of 3 Ethoxymethyl Piperidine Hydrochloride

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational in this field, providing a basis for understanding geometry, electronic distribution, and reactivity.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org Both DFT and Hartree-Fock (HF) methods are widely used for this purpose. researchgate.netresearchgate.net HF is a foundational ab initio method, while DFT, which includes electron correlation effects, often provides more accurate results for a comparable computational cost. scispace.com These calculations are typically performed with a specific basis set, such as 6-311++G(d,p) or def2TZVP, which describes the atomic orbitals of the system. acs.orgnih.gov

For 3-(Ethoxymethyl)piperidine (B2587843) hydrochloride, these calculations predict that the piperidine (B6355638) ring adopts a stable chair conformation, which is the most common conformation for six-membered nitrogen-containing heterocycles. nih.gov The protonation of the nitrogen atom and the presence of the ethoxymethyl substituent at the 3-position influence the final geometry. DFT and HF calculations can provide precise values for bond lengths, bond angles, and dihedral angles, which are crucial for a complete structural description.

Table 1: Predicted Geometric Parameters for 3-(Ethoxymethyl)piperidine Hydrochloride Note: These values are representative and derived from computational studies on analogous piperidine structures. Specific experimental or calculated data for this exact molecule is not readily available in the cited literature.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311G) |

| Bond Length | C-N (ring) | ~1.47 Å |

| N-H⁺ | ~1.03 Å | |

| C-O (ether) | ~1.43 Å | |

| C-C (ring) | ~1.54 Å | |

| Bond Angle | C-N-C (ring) | ~111.5° |

| H-N-C (ring) | ~109.5° | |

| C-O-C (ether) | ~112.0° | |

| Dihedral Angle | C-C-C-C (ring) | ~56.0° (Chair Conformation) |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. scispace.com A small energy gap suggests high chemical reactivity and polarizability, whereas a large gap indicates high stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the chloride anion and the C-C and C-N sigma bonds of the piperidine ring, while the LUMO is likely distributed around the positively charged piperidinium (B107235) ring, particularly on the N-H⁺ bond. The HOMO-LUMO gap can be used to derive various quantum chemical descriptors that quantify reactivity, such as chemical hardness, chemical potential, and the electrophilicity index. nih.gov

Table 2: Calculated FMO Properties and Quantum Chemical Descriptors Note: Values are illustrative, based on typical results for similar organic salts calculated at the B3LYP/6-311+G(d,p) level.

| Parameter | Formula | Predicted Value (eV) |

| HOMO Energy (EHOMO) | - | -9.10 |

| LUMO Energy (ELUMO) | - | -0.55 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.55 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.275 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.825 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.72 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular charge transfer, and the stabilizing effects of orbital interactions within a molecule. researchgate.net It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

In this compound, significant hyperconjugative interactions are expected. These include delocalization from the lone pairs of the ether oxygen atom into anti-bonding orbitals (σ*) of adjacent C-C and C-H bonds, as well as interactions involving the C-C and C-H bonds of the piperidine ring. This analysis also provides NBO charges on each atom, revealing the charge distribution resulting from inductive and resonance effects. mdpi.com The nitrogen atom, being protonated, will carry a significant positive charge, while the oxygen and chlorine atoms will be electron-rich. mdpi.com

Table 3: Selected NBO Analysis Results Note: Data is hypothetical, representing typical stabilization energies and charges for similar functional groups.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | σ(C-C) | ~ 1.5 |

| σ(C-H) | σ(C-N) | ~ 2.8 |

| σ(C-C) | σ*(C-N) | ~ 3.5 |

| Atom | NBO Charge (e) | |

| N | -0.45 | |

| H (on N) | +0.40 | |

| O (ether) | -0.65 | |

| Cl | -0.95 |

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data. uomphysics.net DFT calculations can accurately predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com

Calculated vibrational frequencies are often systematically scaled by a small factor to correct for anharmonicity and other theoretical approximations, leading to excellent agreement with experimental IR spectra. nih.gov For this compound, key vibrational modes would include N-H⁺ stretching, C-O-C ether stretching, and various C-H and C-N vibrations of the piperidine ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are highly useful for assigning peaks in experimental spectra, especially for complex molecules with many non-equivalent protons and carbons. mdpi.com

Table 4: Predicted vs. Representative Experimental Spectroscopic Data Note: Predicted values are typical for DFT calculations. Experimental values are representative for the functional groups.

| Infrared Spectroscopy | Predicted Wavenumber (cm⁻¹, scaled) | Representative Experimental Range (cm⁻¹) | Assignment |

| ~2700-2900 | 2700-2950 | N-H⁺ Stretch (broad) | |

| ~1105 | 1085-1150 | C-O-C Stretch (ether) | |

| ~2940 | 2850-2960 | C-H Stretch (alkane) | |

| NMR Spectroscopy | Predicted Chemical Shift (ppm) | Representative Experimental Range (ppm) | Assignment |

| ¹H NMR | ~8.5-9.5 | 8.0-9.5 | N-H⁺ |

| ~3.4-3.6 | 3.3-3.7 | -O-CH₂ -CH₃ | |

| ¹³C NMR | ~65-75 | 65-75 | -C H₂-O- |

| ~40-50 | 40-50 | Ring carbons adjacent to N |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical studies focus on static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, molecular motions, and intermolecular interactions, such as those with solvent molecules. rsc.orgrsc.org

For this compound, MD simulations can be used to map its conformational landscape, revealing the relative stabilities and interconversion rates of different chair, boat, and twist-boat conformers of the piperidine ring. Furthermore, simulations in an explicit solvent like water can elucidate solvation effects. mdpi.com By analyzing radial distribution functions (RDFs), one can characterize the structure of water molecules around key sites of the solute, such as the hydrophilic N-H⁺ group and the ether oxygen, and the hydrophobic alkyl portions. rsc.org These simulations are crucial for understanding how the molecule behaves in a realistic aqueous environment. rutgers.edu

Mechanistic Insights via Computational Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net The calculation of activation energies (the energy barrier between reactants and the transition state) and reaction energies provides a quantitative understanding of reaction kinetics and thermodynamics. acs.org

For a compound like this compound, which is often used as a synthetic intermediate, computational studies can provide mechanistic insights into its formation or subsequent reactions. ontosight.aichemicalbook.com For example, DFT calculations could model the reaction pathway for the synthesis of this molecule, such as the reduction of a substituted pyridine (B92270) precursor. nih.gov These models can help rationalize experimental outcomes, such as product selectivity, and guide the optimization of reaction conditions. acs.org

Computational Studies in Materials Science Applications (e.g., Corrosion Inhibition)

While specific data for this compound is absent, the established computational framework for analogous compounds provides a clear roadmap for how such an investigation would be conducted.

Adsorption Behavior and Surface Interactions

Molecular dynamics simulations are typically employed to model the adsorption behavior of inhibitor molecules on a metal surface, often an iron (Fe) or copper (Cu) surface, in an aqueous environment. These simulations can visualize the orientation of the inhibitor molecule relative to the surface. For many organic inhibitors, a planar adsorption orientation is favored as it maximizes the contact area and, consequently, the surface coverage. mdpi.com

The adsorption energy, a critical parameter calculated from these simulations, quantifies the strength of the interaction between the inhibitor and the metal surface. A more negative and larger adsorption energy value signifies a more stable and spontaneous adsorption process, indicating a stronger protective film. researchgate.net The interaction is a composite of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The presence of heteroatoms like nitrogen and oxygen in the piperidine ring and the ethoxymethyl group of this compound would be expected to serve as active centers for adsorption, donating lone pair electrons to the metal's vacant orbitals. biointerfaceresearch.com

Elucidation of Inhibitory Mechanisms at Molecular Level

The inhibitory mechanism of a piperidine-based compound is elucidated by combining insights from both DFT and MD simulations. DFT calculations would reveal the electron density distribution across the this compound molecule, identifying the regions most likely to be involved in the interaction with the metal surface. The nitrogen atom in the piperidine ring and the oxygen atom in the ethoxymethyl substituent are predicted to be the primary sites for chemisorption. jocpr.combiointerfaceresearch.com

The mechanism involves the inhibitor molecules adsorbing onto the metal surface, thereby blocking the active sites where corrosive reactions (both anodic metal dissolution and cathodic hydrogen evolution) would otherwise occur. jocpr.com This forms a protective barrier that isolates the metal from the corrosive medium. The strength and stability of this adsorbed layer, predicted through computational analysis of adsorption energies and molecular orientation, are directly linked to the inhibitor's effectiveness.

Chemical Reactivity and Reaction Mechanisms Involving 3 Ethoxymethyl Piperidine Hydrochloride

Nucleophilic and Electrophilic Reactivity of the Piperidine (B6355638) Nitrogen and Carbon Centers

The piperidine nitrogen in 3-(ethoxymethyl)piperidine (B2587843) possesses a lone pair of electrons, rendering it nucleophilic. In its hydrochloride salt form, this lone pair is protonated, significantly diminishing its nucleophilicity. However, under basic conditions, the free amine can be regenerated, allowing it to participate in a variety of nucleophilic reactions.

Nucleophilic Reactivity of the Nitrogen Atom:

The deprotonated nitrogen atom can act as a potent nucleophile, readily attacking a wide range of electrophilic centers. This includes reactions such as:

Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to yield N-acylpiperidines.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Nucleophilic Aromatic Substitution (SNAr): Displacement of leaving groups on electron-deficient aromatic rings. Studies on the reaction of piperidine with substituted N-methylpyridinium ions have shown that the mechanism can be complex, sometimes involving rate-determining deprotonation of an addition intermediate. nih.govnih.gov

The reactivity of the piperidine nitrogen is influenced by steric hindrance from the 3-substituent. While the ethoxymethyl group is relatively flexible, its presence may modulate the rate and outcome of reactions at the nitrogen center compared to unsubstituted piperidine.

Electrophilic Reactivity of the Carbon Centers:

The carbon atoms of the piperidine ring are generally not considered electrophilic. However, functionalization of the ring can introduce electrophilic sites. For instance, oxidation of the ring could generate an iminium ion, which is susceptible to nucleophilic attack. Furthermore, derivatization of the ethoxymethyl group could create an electrophilic center.

Participation in Advanced Organic Reactions (e.g., Cycloadditions, Annulations)

While specific examples involving 3-(ethoxymethyl)piperidine in advanced organic reactions are not readily found in the literature, the piperidine scaffold is a common motif in molecules that undergo such transformations.

Cycloaddition Reactions:

Piperidine derivatives can be precursors to enamines or iminium ions, which can participate in cycloaddition reactions. For example, an enamine derived from a 3-substituted piperidinone could undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile. 1,3-dipolar cycloadditions are another class of reactions where piperidine derivatives can be involved, often through the in-situ formation of azomethine ylides. researchgate.netsci-rad.com

Annulation Reactions:

Annulation reactions, which involve the formation of a new ring onto an existing one, are plausible for derivatives of 3-(ethoxymethyl)piperidine. For instance, a suitably functionalized piperidine could undergo an intramolecular cyclization to form a bicyclic system. Tunable [3+2] and [4+2] annulation strategies have been developed for the synthesis of pyrrolidines and piperidines from olefins, highlighting the versatility of these N-heterocycles in ring-forming reactions. nih.govchim.it

Role as a Ligand in Metal-Catalyzed Transformations

The nitrogen atom of 3-(ethoxymethyl)piperidine, with its available lone pair in the free base form, can act as a ligand, coordinating to a variety of transition metals. The presence of the ether oxygen in the ethoxymethyl substituent could potentially allow for bidentate coordination, forming a chelate ring with the metal center. Such chelation can enhance the stability and influence the catalytic activity of the resulting metal complex.

Coordination Chemistry with Transition Metals

The coordination of substituted piperidines to transition metals is a well-established field. unh.edu Ligands based on 2-(aminomethyl)piperidine (B33004) have been successfully complexed with Mg(II), Zn(II), and group IV metals, forming complexes with various coordination geometries. rsc.orgrsc.org These complexes have shown activity in the ring-opening polymerization of rac-lactide. rsc.orgrsc.org It is reasonable to expect that 3-(ethoxymethyl)piperidine could form stable complexes with a range of transition metals, with the coordination geometry being dependent on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Table 1: Potential Coordination Modes of 3-(Ethoxymethyl)piperidine

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination occurs solely through the piperidine nitrogen atom. | Late transition metals (e.g., Pd, Pt, Rh) |

| Bidentate (N,O) | Chelation involving both the piperidine nitrogen and the ether oxygen of the ethoxymethyl group. | Early transition metals, Lanthanides, Main group metals (e.g., Li, Mg) |

Stereocontrol and Enantioselectivity in Catalysis

Chiral piperidine derivatives are widely used as ligands in asymmetric catalysis to induce stereocontrol and achieve high enantioselectivity. nih.gov The chirality of 3-(ethoxymethyl)piperidine (as it possesses a stereocenter at the 3-position) makes it a candidate for use as a chiral ligand. The stereochemical information from the ligand can be transferred to the product of a catalytic reaction, favoring the formation of one enantiomer over the other.

The effectiveness of a chiral ligand in inducing enantioselectivity depends on several factors, including the rigidity of the metal-ligand complex and the proximity of the chiral center to the catalytic site. The conformational flexibility of the piperidine ring and the ethoxymethyl side chain in 3-(ethoxymethyl)piperidine would play a crucial role in determining the stereochemical outcome of a catalyzed reaction.

Investigation of Stereochemical Outcomes in Reaction Pathways

The stereochemical outcome of reactions involving 3-(ethoxymethyl)piperidine will be influenced by the pre-existing stereocenter at the 3-position. Reactions occurring at a different position on the piperidine ring will lead to the formation of diastereomers. The relative stereochemistry of the products will be determined by the reaction mechanism and the steric and electronic properties of the substrate and reagents.

For instance, in a nucleophilic addition to a carbonyl group introduced at the 4-position of the piperidine ring, the incoming nucleophile could approach from either the same face (syn) or the opposite face (anti) relative to the 3-(ethoxymethyl) group. The preferred pathway would be the one that minimizes steric interactions in the transition state.

Table 2: Factors Influencing Stereochemical Outcomes

| Factor | Description |

| Substrate Control | The inherent stereochemistry of the 3-(ethoxymethyl)piperidine derivative directs the approach of the incoming reagent, leading to a preferential formation of one diastereomer. |

| Reagent Control | A chiral reagent or catalyst can override the directing effect of the substrate's stereocenter, leading to the formation of a different diastereomer. |

| Reaction Conditions | Temperature, solvent, and the presence of additives can influence the transition state energies and thus the diastereoselectivity of a reaction. |

| Reaction Mechanism | The geometry of the transition state, as dictated by the reaction mechanism (e.g., SN2, chelation-controlled addition), will have a profound impact on the stereochemical outcome. |

In the absence of specific experimental data for 3-(ethoxymethyl)piperidine hydrochloride, the stereochemical outcomes of its reactions can be predicted based on established models of asymmetric induction in cyclic systems.

Applications of 3 Ethoxymethyl Piperidine Hydrochloride in Advanced Organic Synthesis

Strategic Building Block for Complex Heterocyclic Systems

The piperidine (B6355638) framework is a fundamental component in the synthesis of more complex heterocyclic systems. Its inherent structural features and the ability to introduce various substituents at different positions make it an ideal starting point for constructing intricate molecular designs.

Precursor to Biologically Active Piperidine Derivatives

The piperidine scaffold is a cornerstone in the development of a wide range of biologically active molecules. The substitution pattern on the piperidine ring plays a crucial role in determining the pharmacological profile of the resulting compounds. For instance, various piperidine derivatives have been synthesized and evaluated for their potential as antidepressant agents. A study on 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, structurally related to 3-(ethoxymethyl)piperidine (B2587843), demonstrated their potential as antidepressant agents through in vivo and in vitro testing. nih.gov This highlights the significance of the substituted piperidine moiety in medicinal chemistry. The synthesis of such derivatives often involves multi-step sequences, starting from functionalized piperidines to introduce the desired pharmacophores.

The following table showcases examples of biologically active compound classes containing the piperidine scaffold:

| Compound Class | Therapeutic Area | Key Structural Feature |

| Fentanyl Analogues | Analgesia | 4-Anilidopiperidine |

| Donepezil | Alzheimer's Disease | N-Benzylpiperidine |

| Ritalin (Methylphenidate) | ADHD | 2-Substituted Piperidine |

| Paroxetine | Depression | 3-Substituted Piperidine |

Application in the Total Synthesis of Natural Products and Analogues

The piperidine ring is a common feature in numerous alkaloids and other natural products, making functionalized piperidines essential intermediates in their total synthesis. researchgate.netbeilstein-journals.org The stereocontrolled synthesis of substituted piperidines is a critical challenge and a major focus in the field of natural product synthesis. researchgate.netbeilstein-journals.org Synthetic strategies often involve the use of chiral pool starting materials, asymmetric catalysis, or the use of chiral auxiliaries to install the desired stereochemistry on the piperidine core. wikipedia.org These functionalized piperidines are then elaborated through various chemical transformations to afford the final natural product or its analogues. The development of novel methods for the efficient and stereoselective synthesis of piperidine derivatives continues to be an active area of research, driven by the importance of these scaffolds in complex molecule synthesis. nih.govescholarship.org

Scaffold for Diversity-Oriented Synthesis and Compound Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. nih.govbroadinstitute.orgcam.ac.uk The piperidine scaffold is an attractive starting point for DOS due to its conformational flexibility and the ability to introduce multiple points of diversification. By systematically varying the substituents around the piperidine core, large and diverse compound libraries can be generated. nih.govwhiterose.ac.uk These libraries can then be screened against various biological targets to identify novel hit compounds with desired activities. The three-dimensional nature of the piperidine ring is particularly advantageous in creating molecules with diverse spatial arrangements, increasing the probability of effective interaction with biological macromolecules. whiterose.ac.uk

Development of Novel Chiral Auxiliaries and Organocatalysts

The development of stereoselective synthetic methods is a central theme in modern organic chemistry. Chiral piperidine derivatives have emerged as valuable tools in this endeavor, serving as both chiral auxiliaries and organocatalysts.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. While specific examples utilizing 3-(ethoxymethyl)piperidine hydrochloride are not documented, the general piperidine framework has been incorporated into various chiral auxiliary designs to achieve high levels of asymmetric induction in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgharvard.edu

Organocatalysis , the use of small organic molecules to catalyze chemical reactions, has become a powerful alternative to traditional metal-based catalysts. frontiersin.orgresearchgate.net Chiral amines, including derivatives of piperidine, are a prominent class of organocatalysts. researchgate.net They can activate substrates through the formation of transient iminium or enamine intermediates, enabling a wide range of enantioselective transformations. The conformational rigidity and steric properties of the piperidine ring can be fine-tuned through substitution to create highly effective and selective organocatalysts for various asymmetric reactions, including Michael additions, aldol reactions, and cycloadditions. nih.gov

Biological and Medicinal Chemistry Research Utilizing 3 Ethoxymethyl Piperidine Hydrochloride Scaffolds Pre Clinical Focus

Structure-Activity Relationship (SAR) Studies for Target Ligand Design (non-human, non-clinical)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For piperidine-based compounds, including those with a 3-(ethoxymethyl) group, SAR studies have been instrumental in designing ligands with desired pharmacological profiles.

Enzyme Modulation Studies (e.g., DNA gyrase, 11β-HSD1)

While specific studies on the direct modulation of DNA gyrase or 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) by 3-(ethoxymethyl)piperidine (B2587843) hydrochloride were not identified in the reviewed literature, the broader class of piperidine (B6355638) derivatives has been investigated for their enzyme inhibitory potential. For instance, various substituted piperidines have been designed and synthesized to target a range of enzymes, leveraging the conformational flexibility and substitution possibilities of the piperidine ring to achieve potent and selective inhibition. The exploration of piperidine scaffolds against enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis highlights the versatility of this structural class in enzyme-targeted drug discovery. nih.gov

Receptor Binding and Activation Studies (in vitro, non-human animal models)

In Vitro Biological Evaluation in Cell-Free and Microbial Systems

The preclinical evaluation of compounds in cell-free and microbial systems is a critical step in identifying potential therapeutic activities. For derivatives of 3-(ethoxymethyl)piperidine, these studies have provided initial indications of their pharmacological and antimicrobial potential.

Assays for Pharmacological Activity (e.g., Neurotransmitter Reuptake Inhibition in Synaptosomes)

A study on a series of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, which are structurally similar to 3-(ethoxymethyl)piperidine, investigated their ability to inhibit the reuptake of biogenic amines in pig brain synaptosomal fractions. nih.gov This assay is a common in vitro method to screen for potential antidepressant activity. The results, detailed in the table below, show that these compounds exhibit varying degrees of inhibition on the reuptake of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA).

| Compound | NE Reuptake Inhibition (% at 10⁻⁵ M) | 5-HT Reuptake Inhibition (% at 10⁻⁵ M) | DA Reuptake Inhibition (% at 10⁻⁵ M) |

|---|---|---|---|

| Compound 3 | 75 | 48 | 35 |

| Compound 4 | 68 | 40 | 28 |

| Compound 5 | 82 | 55 | 41 |

| Viloxazine (Reference) | 78 | 51 | 38 |

These findings suggest that the 3-(alkoxymethyl)piperidine scaffold can serve as a basis for the development of compounds that modulate neurotransmitter levels, a key mechanism in the treatment of various neurological and psychiatric disorders. nih.gov

Antibacterial and Antifungal Activity Assessment

The piperidine ring is a structural component of many natural and synthetic compounds with antimicrobial properties. ijnrd.org While specific data on the antibacterial and antifungal activity of 3-(ethoxymethyl)piperidine hydrochloride is limited, studies on other piperidine derivatives have shown a broad spectrum of activity. For instance, some piperidine-substituted halogenobenzene derivatives have been shown to inhibit the growth of various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/mL against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Candida albicans. nih.gov Another study synthesized novel piperidine derivatives and evaluated their antimicrobial activity, demonstrating their potential as antibacterial agents. researchgate.net These findings indicate that the 3-(ethoxymethyl)piperidine scaffold could be a promising starting point for the development of new antimicrobial agents.

In Vivo Preclinical Pharmacological Investigations (Non-Human Animal Models, excluding efficacy/safety)

In vivo preclinical studies in non-human animal models are essential for understanding the pharmacological effects of a compound in a whole organism.

The same study that investigated the in vitro neurotransmitter reuptake inhibition of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives also performed a reserpine (B192253) interaction test in mice. nih.gov This test is a classic screening method for potential antidepressant activity, where the antagonism of reserpine-induced symptoms (like ptosis and hypothermia) is measured. The results indicated that some of these compounds possess biological activity comparable to the established antidepressant drug viloxazine. nih.gov These in vivo findings, in conjunction with the in vitro data, support the potential of the 3-(alkoxymethyl)piperidine scaffold as a basis for the development of centrally acting agents.

Target Engagement and Mechanism of Action Studies

Understanding how a compound interacts with its biological target is fundamental to drug discovery. For derivatives of the 3-(ethoxymethyl)piperidine scaffold, preclinical studies have identified a range of targets and elucidated their mechanisms of action. A key area of investigation has been their effect on the central nervous system.

For instance, research into a series of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, which are structurally very similar to the core compound, identified them as potential antidepressant agents. In vitro studies using pig brain synaptosomal fractions demonstrated that these compounds inhibit the reuptake of biogenic amines, including norepinephrine and dopamine. This mechanism of action is comparable to that of established antidepressant drugs.

Another significant area of research for piperidine-based compounds is their activity as antagonists for G-protein coupled receptors (GPCRs), such as muscarinic acetylcholine (B1216132) receptors. These receptors are implicated in a wide array of physiological functions, and their modulation is a key strategy for treating various diseases. Studies on 4-amino-piperidine derivatives have led to the identification of potent M3 muscarinic antagonists. encyclopedia.pubmdpi.com These compounds act via competitive antagonism, blocking the binding of the endogenous ligand acetylcholine, which is a therapeutic approach for conditions like overactive bladder. encyclopedia.pubmdpi.com

Furthermore, piperidine scaffolds have been crucial in developing inhibitors for enzymes implicated in disease. Derivatives have been designed to target farnesyltransferase, an enzyme involved in cancer signaling pathways. Kinetic analyses revealed that these compounds act as competitive inhibitors with respect to the Ras protein substrate. Similarly, piperidine-based molecules have been developed as potent, multi-target inhibitors for Alzheimer's disease, simultaneously targeting acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.gov

Table 1: Examples of Target Engagement and Mechanism of Action for Piperidine Scaffolds

| Compound Class/Derivative | Target(s) | Potency (IC₅₀ / Kᵢ) | Mechanism of Action | Therapeutic Area |

|---|---|---|---|---|

| 3-[(2-ethoxyphenoxy)methyl]piperidine | Norepinephrine/Dopamine Transporters | N/A | Reuptake Inhibition | Antidepressant |

| 4-Amino-piperidine Derivative | Muscarinic M3 Receptor | Kᵢ up to 1 nM encyclopedia.pubmdpi.com | Competitive Antagonist | Overactive Bladder |

| N-Benzylpiperidine Analog | Acetylcholinesterase (AChE) & BACE-1 | IC₅₀ in nM range | Dual Enzyme Inhibition | Alzheimer's Disease |

| 5-Nitropiperidin-2-one Analog | Farnesyltransferase (FTase) | IC₅₀ = 3.7 nM | Competitive Inhibition (Ras) | Oncology |

Pharmacokinetic Profiling in Animal Models

The journey of a drug candidate from the laboratory to the clinic is heavily dependent on its pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). The piperidine scaffold is often incorporated into drug candidates to improve these properties. Preclinical studies in animal models are essential for characterizing the PK behavior of new chemical entities.

While specific PK data for this compound is not extensively published, studies on structurally related piperidine derivatives provide valuable insights into the scaffold's general behavior. For example, a preclinical study of a complex MET kinase inhibitor, which incorporates a 3-fluoropiperidine (B1141850) moiety, was conducted across multiple species (mice, rats, dogs, and monkeys). nih.govtandfonline.com The compound demonstrated variable oral bioavailability, ranging from 11.2% in rats to 88.0% in mice, indicating species-specific differences in absorption and/or first-pass metabolism. nih.govtandfonline.com The terminal elimination half-life also varied significantly, from 1.67 hours in rats to 16.3 hours in dogs. nih.govtandfonline.com Such multi-species data are crucial for predicting human pharmacokinetics.

In another study focused on N-benzylpiperidine analogs developed for Alzheimer's disease, a lead compound (compound 41) was evaluated for its oral pharmacokinetic properties in rats. nih.gov This investigation was critical to confirm that the compound could be absorbed into the systemic circulation and likely reach its target in the brain, a necessary characteristic for a centrally acting drug. nih.gov The ability of piperidine-containing compounds to cross the blood-brain barrier is a key feature leveraged in the design of neuro-active agents. researchgate.net

Table 2: Representative Pharmacokinetic Parameters of a Piperidine-Containing MET Kinase Inhibitor in Animal Models

| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Elimination Half-Life (t½, hours) |

|---|---|---|---|---|

| Mouse | 88.0 | 15.8 | 2.1 | N/A |

| Rat | 11.2 | 36.6 | 4.3 | 1.67 |

| Dog | 55.8 | 2.44 | 2.9 | 16.3 |

| Monkey | 72.4 | 13.9 | 9.0 | N/A |

Data derived from a study on GNE-A, a compound containing a 3-fluoropiperidine moiety. nih.govtandfonline.com

Development of Novel Ligands and Probes for Biological Systems

The inherent versatility of the 3-(ethoxymethyl)piperidine core and related piperidine structures makes them ideal starting points for the development of novel ligands and chemical probes. These tools are indispensable for exploring biological systems and validating new drug targets.

Rational Design of Compounds Based on Privileged Structures

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, distinct biological targets with high affinity. The piperidine ring is a quintessential example of such a scaffold. nih.gov Rational drug design leverages this privileged nature by systematically modifying the piperidine core to optimize interactions with a specific target, thereby enhancing potency and selectivity.

Structure-activity relationship (SAR) studies are a cornerstone of this process. For example, in the development of Akt inhibitors for cancer therapy, a conformational restriction strategy was applied to a lead compound containing a piperidine moiety. nih.gov Systematic exploration of substituents on the piperidine ring led to the discovery of a derivative with increased potency, remarkably reduced off-target effects (hERG blockage), and a significantly improved safety profile. nih.gov

Similarly, in the design of M3 muscarinic antagonists, chemical modulations around a 4-amino-piperidine scaffold were investigated. encyclopedia.pubmdpi.com Researchers found that the nature and position of substituents on an aryl group attached to the core were critical for affinity. For instance, introducing a hydroxyl or methoxy (B1213986) group at the para position of a phenyl ring enhanced affinity for the M3 receptor. mdpi.com This systematic approach allows chemists to "tune" the properties of the molecule to achieve the desired biological effect.

Table 3: Illustrative Structure-Activity Relationships (SAR) for Piperidine-Based Scaffolds

| Scaffold/Series | Target | Structural Modification | Effect on Activity |

|---|---|---|---|

| Akt Inhibitor | Akt1 Kinase | Conformational restriction of piperidine | Increased potency, improved safety nih.gov |

| M3 Antagonist | Muscarinic M3 Receptor | Addition of para-hydroxyl to phenyl ring | Increased receptor affinity mdpi.com |

| Farnesyltransferase Inhibitor | Farnesyltransferase | Reduction of piperidin-2-one to piperidine | >10-fold increase in potency |

| GLP-1R Agonist | GLP-1 Receptor | Move substituent from 4- to 3-position | Increased GLP-1 potentiation |

Exploration of New Therapeutic Avenues

The successful application of piperidine-based drugs in established therapeutic areas has inspired researchers to explore their potential for novel indications. The adaptability of the piperidine scaffold allows it to be directed toward a diverse range of emerging biological targets. encyclopedia.pubtandfonline.com

One of the most active areas of exploration is in neurodegenerative diseases, particularly Alzheimer's disease. nih.gov Beyond traditional cholinesterase inhibition, multi-target-directed ligands are being designed. Piperine, a naturally occurring piperidine alkaloid, has been used as a starting point to create compounds that inhibit not only AChE and BACE-1 but also the aggregation of amyloid-beta peptides, a key pathological hallmark of the disease. nih.gov

In oncology, the focus is expanding from classical cytotoxicity to targeted therapies. Piperidine derivatives are being developed as inhibitors of protein-protein interactions, such as the p53-HDM2 interaction. Restoring the function of the p53 tumor suppressor by blocking its negative regulator, HDM2, is a promising therapeutic strategy for treating various cancers.

Furthermore, the piperidine scaffold is being investigated for anti-inflammatory applications. One novel approach involves targeting Protease-Activated Receptor 2 (PAR2), a GPCR that drives inflammatory cascades in numerous pathologies. A simple derivative, 1-Piperidine Propionic Acid, was identified as an allosteric antagonist of PAR2, representing a potential new class of anti-inflammatory agents.

The development of multi-target antipsychotics is another promising avenue. By rationally designing piperidine derivatives that modulate a specific profile of dopamine and serotonin receptors, researchers aim to create treatments for schizophrenia with improved efficacy and fewer side effects. These examples underscore the remarkable utility of the piperidine scaffold in pushing the boundaries of preclinical drug discovery into new and challenging therapeutic fields.

Emerging Research Directions and Future Perspectives for 3 Ethoxymethyl Piperidine Hydrochloride

Integration with Cheminformatics and Artificial Intelligence for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are a key component of this integration. researchgate.net By analyzing a dataset of related piperidine (B6355638) derivatives, QSAR models can establish mathematical relationships between structural features (descriptors) and a specific biological activity. researchgate.net For instance, a model could be developed to predict the inhibitory activity of a series of 3-substituted piperidines against a particular enzyme. Machine learning algorithms, such as random forests and neural networks, are increasingly used to build more sophisticated and predictive QSAR models. skoltech.ru

The table below illustrates the types of molecular descriptors that would be utilized in a predictive model for 3-(Ethoxymethyl)piperidine (B2587843) hydrochloride.

| Descriptor Class | Specific Examples for 3-(Ethoxymethyl)piperidine hydrochloride | Predicted Property |

| Topological Descriptors | Wiener Index, Balaban J index, Molecular Connectivity Indices | Bioavailability, Boiling Point |

| Electronic Descriptors | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Reactivity, Binding Affinity |

| Geometrical Descriptors | Molecular Surface Area, Molecular Volume, Radius of Gyration | Solubility, Membrane Permeability |

| Constitutional Descriptors | Molecular Weight, Atom Count, Rotatable Bond Count | General Physicochemical Profile |

This table is illustrative and represents the types of data used in predictive modeling.

By leveraging these computational approaches, researchers can design virtual libraries of derivatives based on the 3-(Ethoxymethyl)piperidine scaffold and prioritize the synthesis of compounds with the most promising predicted profiles, saving considerable time and resources. researchgate.net

Advanced Synthetic Methodologies (e.g., Continuous Flow Chemistry, Photoredox Catalysis)

Recent advances in synthetic organic chemistry are providing more efficient, sustainable, and safer methods for the preparation of complex molecules like this compound. news-medical.net Methodologies such as continuous flow chemistry and photoredox catalysis offer significant advantages over traditional batch synthesis. rsc.orgmdpi.com

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. rsc.org The synthesis of functionalized piperidines, which can involve multi-step sequences, is well-suited for flow chemistry, enabling the telescoping of reaction steps without the need for isolating intermediates. nih.gov

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling the formation of chemical bonds under mild conditions. nih.govnih.gov This strategy has been successfully applied to the functionalization of piperidines, including C-H activation, which allows for the direct modification of the piperidine core without the need for pre-functionalized starting materials. acs.org For the synthesis of this compound, photoredox catalysis could potentially be used to forge the C-O bond of the ethoxymethyl group under milder conditions than traditional methods. magnusgroup.org

The following table compares traditional batch synthesis with these advanced methodologies for the potential synthesis of this compound.

| Parameter | Traditional Batch Synthesis | Continuous Flow Chemistry | Photoredox Catalysis |

| Reaction Scale | Limited by vessel size | Scalable by extending run time | Scalable, often in flow reactors |

| Heat Transfer | Often inefficient, hotspots can occur | Highly efficient due to high surface-area-to-volume ratio | Efficient, reactions are often at room temperature |

| Safety | Handling of hazardous reagents at large scale can be risky | Smaller reaction volumes at any given time enhance safety | Uses light as a traceless reagent, often milder conditions |

| Reaction Time | Can be lengthy, including workup of intermediates | Significantly reduced residence times | Varies, but often faster than thermal equivalents |

| Process Control | Manual or semi-automated | Fully automated with precise control | Precise control over light irradiation |

The adoption of these advanced synthetic techniques could lead to more economical and environmentally friendly production of this compound and its derivatives, facilitating their broader application in research and industry. news-medical.net

Exploration of Novel Applications in Chemical Biology and Materials Science

The unique structural and chemical properties of the piperidine ring make it an attractive scaffold for applications beyond pharmaceuticals. hashnode.devnih.gov The 3-(Ethoxymethyl) group on this compound provides a handle for further functionalization, opening up new avenues in chemical biology and materials science.

In chemical biology, functionalized small molecules are essential tools for probing biological systems. This compound could serve as a core structure for the development of chemical probes. acs.org For example, the terminal ethyl group could be modified to incorporate a reporter tag (e.g., a fluorophore) or a reactive group for covalent labeling of proteins. Such probes could be used to study the biological targets and mechanisms of action of piperidine-based bioactive compounds.

In materials science, piperidine-containing compounds have been used to create functional polymers and self-assembling materials. nih.govacs.org The incorporation of piperidine moieties can influence the physical properties of polymers, such as their solubility and thermal stability. hashnode.devrsc.org this compound could be polymerized or grafted onto existing polymer backbones to create new materials with tailored properties. For example, piperidine-based polymers have been investigated as bioactive films for drug delivery applications and as kinetic hydrate (B1144303) inhibitors. nih.govacs.org The presence of the ether linkage in the ethoxymethyl group could impart flexibility and hydrogen bonding capabilities to a polymer chain.

The table below outlines potential novel applications for this compound in these emerging fields.

| Field | Potential Application | Rationale |

| Chemical Biology | Development of Fluorescent Probes | The ethoxymethyl side chain can be functionalized with a fluorophore to visualize interactions with biological targets. |

| Synthesis of Affinity-Based Probes | Attachment of a biotin (B1667282) tag could enable the isolation and identification of binding partners from complex biological mixtures. | |

| Materials Science | Monomer for Functional Polymers | Polymerization could yield materials with specific thermal or solubility properties, influenced by the piperidine ring. acs.org |

| Component of Self-Assembling Systems | The molecule's structure could be tailored to drive the formation of nanoparticles or nanofibers for drug delivery. nih.govrsc.org | |

| Precursor for Bioactive Coatings | Incorporation into surface coatings could confer antimicrobial or other bioactive properties to materials used in medical devices. nih.gov |

The exploration of these novel applications could significantly broaden the utility of this compound, transforming it from a simple chemical intermediate into a versatile platform for innovation in diverse scientific disciplines.

常见问题

Basic: What are the recommended safety protocols for handling 3-(Ethoxymethyl)piperidine hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (tested for chemical resistance) and safety goggles compliant with EN 166 or NIOSH standards. Inspect gloves for defects before use and dispose of contaminated gloves per laboratory waste protocols .

- Ventilation: Conduct experiments in a fume hood to prevent inhalation of dust or aerosols. Local exhaust ventilation is critical during weighing or transfer .

- Storage: Store at 2–8°C in a dry, sealed container to avoid hygroscopic degradation. Separate from oxidizing agents .

- Spill Management: Absorb spills with inert material (e.g., vermiculite), collect in a sealed container, and avoid aqueous rinsing to prevent drainage contamination .